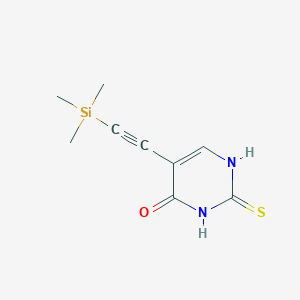
(4-(5-Fluorothiophen-2-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (4-(5-fluorotiofen-2-il)fenil)borónico es un compuesto organoborónico que presenta un grupo funcional ácido borónico unido a un anillo fenilo, que está además sustituido con una unidad de fluorotiofeno. Este compuesto es de gran interés en la síntesis orgánica, particularmente en el campo de las reacciones de acoplamiento cruzado, debido a su capacidad para formar enlaces carbono-boro estables.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (4-(5-fluorotiofen-2-il)fenil)borónico normalmente implica la borilación del haluro de arilo correspondiente. Un método común es la reacción de acoplamiento de Suzuki-Miyaura, que emplea un catalizador de paladio para facilitar la formación del enlace carbono-boro. Las condiciones de reacción suelen incluir una base como carbonato de potasio y un disolvente como tolueno o etanol .
Métodos de producción industrial
La producción industrial del ácido (4-(5-fluorotiofen-2-il)fenil)borónico puede implicar procesos de flujo continuo para manejar la síntesis a gran escala de manera eficiente. Estos métodos garantizan altos rendimientos y pureza, al mismo tiempo que minimizan el uso de reactivos peligrosos .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (4-(5-fluorotiofen-2-il)fenil)borónico experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo ácido borónico puede oxidarse para formar ésteres borónicos o boratos.
Reducción: Las reacciones de reducción pueden convertir el ácido borónico en el alcohol correspondiente.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Compuestos halogenados o sales de diazonio.
Principales productos
Los principales productos formados a partir de estas reacciones incluyen ésteres borónicos, alcoholes y compuestos arilo sustituidos .
Aplicaciones Científicas De Investigación
El ácido (4-(5-fluorotiofen-2-il)fenil)borónico tiene una amplia gama de aplicaciones en la investigación científica:
Biología: Se emplea en el desarrollo de fármacos que contienen boro y como herramienta para estudiar los mecanismos enzimáticos.
Medicina: Se investiga su potencial en sistemas de administración de fármacos y como componente en agentes terapéuticos.
Industria: Se utiliza en la producción de materiales avanzados y polímeros.
Mecanismo De Acción
El mecanismo por el cual el ácido (4-(5-fluorotiofen-2-il)fenil)borónico ejerce sus efectos implica la formación de enlaces carbono-boro estables. Esta estabilidad le permite actuar como un intermedio versátil en varias reacciones químicas. El grupo ácido borónico puede interactuar con enzimas y otras moléculas biológicas, influyendo en su actividad y función .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido fenilborónico
- Ácido 4-fluorofenilborónico
- Ácido tiofen-2-ilborónico
Unicidad
El ácido (4-(5-fluorotiofen-2-il)fenil)borónico es único debido a la presencia de un grupo fluorotiofeno y un grupo ácido borónico. Esta combinación confiere propiedades electrónicas y estéricas distintas, lo que lo hace particularmente útil en aplicaciones sintéticas específicas .
Propiedades
Número CAS |
662142-08-7 |
|---|---|
Fórmula molecular |
C10H8BFO2S |
Peso molecular |
222.05 g/mol |
Nombre IUPAC |
[4-(5-fluorothiophen-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H8BFO2S/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14/h1-6,13-14H |
Clave InChI |
BDBJGVJGUPLKBY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=CC=C(S2)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)



![1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)








